![molecular formula C7H4F3N3 B15244741 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the triazolo ring, which is fused to a pyridine ring. The unique structure of this compound makes it of significant interest in various fields, including medicinal chemistry, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions:
One of the common methods for synthesizing 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction is typically carried out under mild conditions at room temperature, making it an efficient and operationally simple one-pot synthesis . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly approach .
Industrial Production Methods:
In industrial settings, the synthesis of this compound can be scaled up using the aforementioned methods. The microwave-mediated synthesis is particularly advantageous for industrial production due to its efficiency, broad substrate scope, and good functional group tolerance .
化学反应分析
Types of Reactions:
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Chemistry:
In chemistry, 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology:
This compound has shown potential in biological applications, particularly as an inhibitor of specific enzymes and receptors. It has been studied for its inhibitory activities toward c-Met/VEGFR-2 kinases, which are important targets in cancer therapy .
Medicine:
In medicinal chemistry, this compound derivatives have been evaluated for their antiproliferative activities against various cancer cell lines, including A549, MCF-7, and HeLa . These derivatives exhibit promising activity and selectivity, making them potential candidates for anticancer drugs.
Industry:
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
作用机制
The mechanism of action of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it inhibits the activity of c-Met and VEGFR-2 kinases by binding to their active sites, thereby blocking their signaling pathways . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in cancer cells.
相似化合物的比较
1,2,4-Triazolo[1,5-a]pyridine: Another triazolopyridine compound with similar structural features but different biological activities.
3-Trifluoromethyl-1,2,4-triazole: A related compound with a trifluoromethyl group, known for its broad-spectrum pharmaceutical activity.
1,2,4-Triazolo[4,3-a]pyrazine: A compound with a similar triazolo ring structure, studied for its kinase inhibitory activities.
Uniqueness:
7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine stands out due to its specific trifluoromethyl substitution, which imparts unique physicochemical and pharmacological properties. This substitution enhances the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C7H4F3N3 |
|---|---|
分子量 |
187.12 g/mol |
IUPAC 名称 |
7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-13-4-11-12-6(13)3-5/h1-4H |
InChI 键 |
DCMIYPGLSJFYLV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C=NN=C2C=C1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


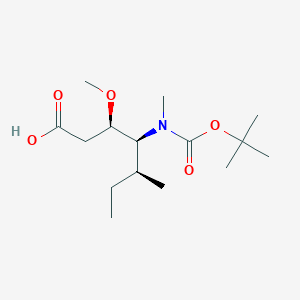
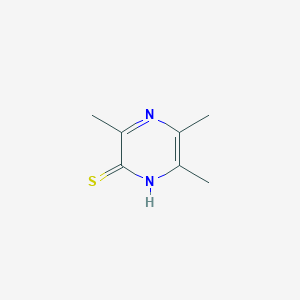

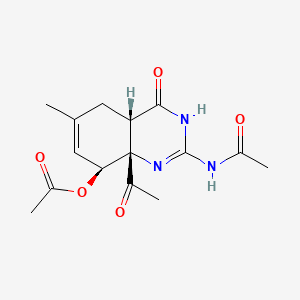

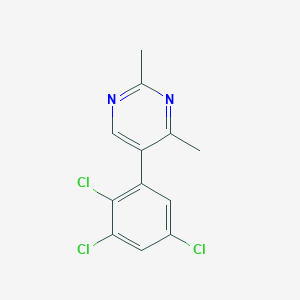
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
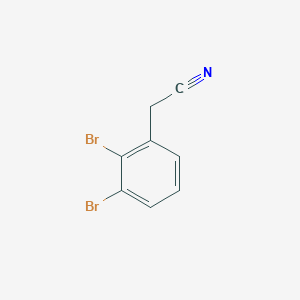
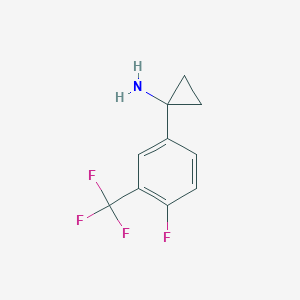
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)
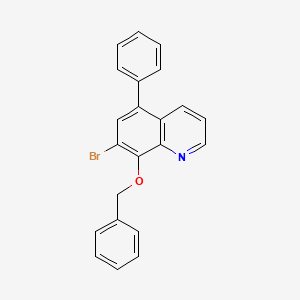
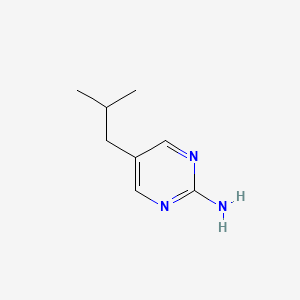
![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)

